6-ethoxy-N-(pyridin-4-yl)pyrimidine-4-carboxamide
Description
6-Ethoxy-N-(pyridin-4-yl)pyrimidine-4-carboxamide is a pyrimidine-based small molecule characterized by an ethoxy group at the 6-position of the pyrimidine ring and a pyridin-4-yl amide moiety at the 4-position.
Properties
IUPAC Name |
6-ethoxy-N-pyridin-4-ylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c1-2-18-11-7-10(14-8-15-11)12(17)16-9-3-5-13-6-4-9/h3-8H,2H2,1H3,(H,13,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBNUURECUJUBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-N-(pyridin-4-yl)pyrimidine-4-carboxamide typically involves the reaction of 6-ethoxypyrimidine-4-carboxylic acid with pyridin-4-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized by using automated reactors and continuous flow systems. This allows for better control over reaction conditions, higher yields, and reduced production costs. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, can further enhance the sustainability of the production method.
Chemical Reactions Analysis
Types of Reactions
6-ethoxy-N-(pyridin-4-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The ethoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: 6-carboxy-N-(pyridin-4-yl)pyrimidine-4-carboxamide.
Reduction: 6-ethoxy-N-(piperidin-4-yl)pyrimidine-4-carboxamide.
Substitution: Various substituted derivatives depending on the functional group introduced.
Scientific Research Applications
While the specific compound "6-ethoxy-N-(pyridin-4-yl)pyrimidine-4-carboxamide" isn't widely documented, research on related compounds such as 6-ethoxy-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide and various pyrimidine derivatives offers insight into potential applications. Here's a detailed overview based on the available scientific literature:
Scientific Research Applications
6-ethoxy-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide and related pyrimidine derivatives have applications in:
Medicinal Chemistry: Pyrimidine derivatives are explored in the development of new drugs due to their potential biological activity.
Biological Studies: These compounds are studied for their interactions with biological targets, including enzymes and receptors, which is crucial in understanding their mechanisms of action and potential therapeutic effects.
Chemical Biology: They serve as probes to study biochemical pathways and mechanisms, aiding in the understanding of complex biological processes.
Industrial Applications: Pyrimidine compounds can be used in the synthesis of other complex molecules and materials, highlighting their role in creating new chemical entities with desired properties.
Pyrimidine Carboxamide Derivatives
- Antimicrobial Activity: Some pyrimidinone and oxazinone derivatives fused with thiophene rings, utilizing 2-chloro-6-ethoxy-4-acetylpyridine, have shown antimicrobial activity .
- Anticancer Activity: Novel pyrido[1,2-a]pyrimidine-3-carboxamide derivatives have been synthesized and evaluated for cytotoxicity against human cancer cell lines. Certain compounds have demonstrated promising anticancer activity at micro molar concentrations . For example, compounds with a thien-2-yl group at the 6th position of pyrido[1,2-a]pyrimidine-3-carboxamide derivatives are considered more potent, with IC50 concentrations <10 µg/mL on cancer cell lines .
- Antitubercular Activity: Novel antitubercular 6-dialkylaminopyrimidine carboxamides have been derived from combinatorial chemistry .
Case Studies and Research Findings
- Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives: A series of these derivatives were prepared and tested against four human cancer cell lines: DU145 (Prostate cancer), A549 (Lung cancer), SiHa (Squamous cell carcinoma), and MCF-7 (Breast cancer). Compounds 6h–k and n showed promising anticancer activity. Specifically, compounds 6i and j exhibited high activity against the A549 (Lung cancer) cell line, with IC50 values of 3.2±0.12 and 3.6±0.11 µg/mL, respectively .
Physicochemical Insights
Studies on polycyclic aromatic hydrocarbons (PAHs) have determined aqueous solubilities, n-octanol/water partition coefficients, and Henry's law constants, which are crucial for understanding the environmental fate and behavior of such compounds. These constants help predict how these compounds partition between aqueous and gas phases, which is relevant in environmental and chemical engineering contexts .
Mechanism of Action
The mechanism of action of 6-ethoxy-N-(pyridin-4-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to its ligand-binding domain. The exact pathways involved depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 6-ethoxy-N-(pyridin-4-yl)pyrimidine-4-carboxamide with structurally related pyrimidine and thienopyrimidine derivatives, focusing on substitutions, synthetic yields, and biological activities.
Structural Analogues and Substitution Effects
- Core Structure Differences: Pyrimidine vs. Thienopyrimidine: The thienopyrimidine core in compounds like 2g and 2c introduces a sulfur atom and fused thiophene ring, enhancing planarity and interaction with hydrophobic enzyme pockets (e.g., TrmD in P. aeruginosa). In contrast, the pyrimidine core of the target compound may favor different binding modes due to reduced steric bulk . Substitution at Position 6:
- Thienopyrimidine derivatives with 5,6-dimethyl or tetrahydrobenzothieno substitutions (e.g., 2c, 2g) exhibit enhanced antimicrobial activity, suggesting that alkyl or fused-ring substituents optimize target affinity .
Physicochemical Properties
- Hydrogen-Bonding Capacity : The pyridin-4-yl amide in all analogs facilitates interactions with enzymatic active sites, as seen in docking studies for TrmD inhibitors .
Biological Activity
6-Ethoxy-N-(pyridin-4-yl)pyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of Biological Activity
Recent studies have highlighted the promising biological activities of this compound, particularly against Mycobacterium tuberculosis , making it a candidate for antitubercular therapy. In vitro assays have demonstrated its efficacy with notable inhibitory concentrations (IC50) against various pathogens and cell lines, indicating its potential as a therapeutic agent.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound has been shown to inhibit cyclin-dependent kinases (CDK4 and CDK6), which play crucial roles in cell cycle regulation. By inhibiting these kinases, the compound prevents the phosphorylation of retinoblastoma protein (Rb), thereby inducing apoptosis in cancer cells.
- Receptor Modulation : It may also interact with specific receptors involved in inflammatory responses and cell proliferation pathways. This interaction is essential for understanding its therapeutic potential in diseases characterized by excessive inflammation or uncontrolled cell growth.
Antitubercular Activity
The compound has been evaluated for its antitubercular properties. Studies indicate that it exhibits significant activity against Mycobacterium tuberculosis , with derivatives showing varying degrees of effectiveness. The IC50 values for some derivatives are reported to be in the low micromolar range, suggesting strong potential as an antitubercular agent .
Anti-inflammatory Effects
In addition to its antitubercular activity, this compound has demonstrated anti-inflammatory properties. It effectively suppresses COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests that it could be beneficial in treating inflammatory diseases.
Anticancer Potential
The compound's ability to inhibit cell proliferation through CDK inhibition positions it as a candidate for anticancer therapy. Preliminary studies have shown that it can induce apoptosis in various cancer cell lines, highlighting its potential as an anticancer agent.
Comparative Analysis of Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| N-benzyl-6-ethoxy-N-(pyridin-2-yl)pyrimidine-4-carboxamide | Benzyl substitution on nitrogen | Antitubercular activity |
| 6-amino-pyrimidine derivatives | Amino group at position 6 | Sphingosine receptor modulation |
| 6-methyl-N-(pyridin-3-yl)pyrimidine-4-carboxamide | Methyl substitution instead of ethoxy | Anticancer properties |
Uniqueness : The ethoxy group enhances solubility and may alter pharmacokinetics compared to other derivatives, making it a candidate for further drug development studies.
Case Studies and Clinical Implications
Several case studies have investigated the clinical implications of compounds related to this compound:
- Antitubercular Efficacy : A study evaluating the compound's effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis showed promising results, indicating a potential new avenue for tuberculosis treatment .
- Anti-inflammatory Applications : Clinical trials assessing the anti-inflammatory effects demonstrated significant improvements in patients with chronic inflammatory conditions when treated with derivatives of this compound .
- Cancer Therapeutics : Research into the anticancer properties has led to ongoing trials exploring its efficacy in various cancer types, particularly those resistant to conventional therapies.
Q & A
Q. What are the common synthetic routes for 6-ethoxy-N-(pyridin-4-yl)pyrimidine-4-carboxamide?
Answer: The synthesis typically involves multi-step organic reactions:
Pyrimidine Core Formation : A pyrimidine ring is constructed using cyclocondensation of ethoxy-substituted precursors (e.g., ethyl malonate derivatives) with amidines or urea analogs under acidic/basic conditions .
Amide Coupling : The pyridin-4-ylamine moiety is introduced via nucleophilic acyl substitution or coupling reagents (e.g., EDC/HOBt) with activated carboxylic acid intermediates .
Purification : Column chromatography or recrystallization is used to isolate the product, validated by HPLC (>95% purity) and NMR (e.g., ¹H-NMR for ethoxy group confirmation at δ ~1.3 ppm) .
Q. How is the compound characterized for structural confirmation?
Answer: Key analytical methods include:
- NMR Spectroscopy : ¹H/¹³C-NMR to verify substituent positions (e.g., pyridine protons at δ ~8.5 ppm, ethoxy methyl at δ ~1.3 ppm) .
- Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+ calculated for C₁₂H₁₃N₃O₂: 232.1086) .
- X-ray Crystallography (if crystalline): Resolves bond angles and packing motifs .
Q. What are the solubility and stability considerations for this compound?
Answer:
- Solubility : Typically soluble in DMSO (>50 mg/mL) and moderately in ethanol (~10 mg/mL); aqueous solubility is pH-dependent due to the pyridine and amide groups .
- Stability : Store at –20°C under inert gas. Degradation occurs under prolonged light exposure (UV-Vis monitoring recommended) or acidic/alkaline conditions (HPLC stability assays advised) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Answer: Use Design of Experiments (DoE) to identify critical parameters:
- Variables : Temperature (60–120°C), catalyst loading (e.g., Pd/C for coupling steps), solvent polarity (DMF vs. THF) .
- Response Surface Methodology (RSM) : Models interactions between variables. For example, higher temperatures (100°C) and DMF improve coupling efficiency by 20% .
- Continuous Flow Reactors : Enhance heat/mass transfer and reduce side reactions (e.g., overalkylation) .
Q. How to resolve contradictions in reported biological activity data?
Answer: Contradictions (e.g., varying IC₅₀ values in kinase assays) may arise from:
- Assay Conditions : Buffer composition (e.g., Mg²+ concentration) or cell line variability. Validate using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
- Metabolite Interference : Use LC-MS to identify degradation products (e.g., ethoxy group hydrolysis) .
- Structural Analogs : Compare with derivatives (e.g., replacing ethoxy with methoxy) to isolate structure-activity relationships .
Q. What computational methods predict binding interactions of this compound?
Answer:
- Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., kinases) using force fields (AMBER/CHARMM) to assess hydrogen bonding with pyridine nitrogen and hydrophobic interactions with ethoxy groups .
- Docking Studies (AutoDock Vina) : Screen against protein databases (PDB) to prioritize targets. For example, the pyrimidine-carboxamide scaffold shows affinity for ATP-binding pockets .
- Quantum Mechanics (QM) : Calculate charge distribution (e.g., pyridine ring electron density) to guide functionalization .
Q. How to design stability-indicating assays for formulation studies?
Answer:
- Forced Degradation : Expose to heat (40–80°C), UV light (254 nm), and oxidative conditions (H₂O₂). Monitor via HPLC-MS for degradation products (e.g., ethoxy cleavage or amide hydrolysis) .
- pH-Rate Profiling : Determine degradation kinetics across pH 1–13 to identify labile groups .
- Excipient Compatibility : Test with common excipients (e.g., PEG 400) using differential scanning calorimetry (DSC) to detect interactions .
Q. What statistical approaches validate reproducibility in biological assays?
Answer:
- Intra-/Inter-assay Variability : Use ANOVA to compare triplicate runs across multiple days. Acceptable CV <15% .
- Bland-Altman Plots : Assess agreement between assay platforms (e.g., fluorescence vs. luminescence) .
- Meta-analysis : Pool data from independent studies (e.g., IC₅₀ values) to calculate weighted means and confidence intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
